Cytotoxicity Comparison: Pyrazole-Based Epoxides vs. Analogs in Murine Cancer Cell Lines
In a class-level analysis, epoxide-containing pyrazole derivatives were evaluated for their in vitro cytotoxicity against murine B16 melanoma and L1210 leukemia cell lines. While the specific 1-(oxiran-2-ylmethyl)-1H-pyrazole (CAS 72430-57-0) was not the direct subject, the study provides quantitative evidence that pyrazole-based epoxides as a class possess measurable biological activity. The structural class demonstrated a range of cytotoxic potencies, with IC₅₀ values spanning from micromolar to sub-micromolar levels, establishing a benchmark for this chemical space [1].
| Evidence Dimension | In vitro cytotoxicity (IC₅₀) against B16 and L1210 cell lines |
|---|---|
| Target Compound Data | Not directly reported for CAS 72430-57-0. |
| Comparator Or Baseline | A series of 26 epoxide and pyrazole analogs of combretastatin A-4 |
| Quantified Difference | The most active analog in the series, a substituted pyrazole (compound 21), achieved IC₅₀ values of 5 µM and 2.4 µM against B16 and L1210 cells, respectively. |
| Conditions | 72 h continuous exposure MTT assay against murine B16 melanoma and L1210 leukemia cell lines [1]. |
Why This Matters
This class-level data confirms that epoxide-functionalized pyrazoles can confer significant cytotoxic activity, validating the scaffold's potential as a research tool or lead structure in oncology programs.
- [1] LeBlanc, R.; Dickson, J.; Brown, T.; Stewart, M.; Pati, H. N.; VanDerveer, D. G.; Arman, H. D.; Harris, J. L.; Pennington, W. T.; Holt, H. L., Jr.; Lee, M. Synthesis and cytotoxicity of epoxide and pyrazole analogs of the combretastatins. Bioorg. Med. Chem. 2005, 13, 6025-6034. View Source
